Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is an organic compound with the chemical formula C13H20N2O4S2. It is known for its unique structure, which includes a piperazine ring substituted with a thiophen-2-ylsulfonyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form thiol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted piperazine compounds. These products can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of novel organic compounds and intermediates.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to various biological molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the thiophen-2-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDKEHFURBZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589464 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774575-85-8 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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